1-Bromo-2,3-dimethoxy-5-nitronaphthalene
Description
Properties
Molecular Formula |
C12H10BrNO4 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
1-bromo-2,3-dimethoxy-5-nitronaphthalene |
InChI |
InChI=1S/C12H10BrNO4/c1-17-10-6-8-7(11(13)12(10)18-2)4-3-5-9(8)14(15)16/h3-6H,1-2H3 |
InChI Key |
ZQVHCHZMVCBDKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=CC=C(C2=C1)[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1-Bromo-2,3-dimethoxy-5-nitronaphthalene serves as an important intermediate in organic synthesis. It is utilized in:
- Synthesis of Complex Organic Molecules : The compound acts as a precursor for synthesizing various biologically active compounds and pharmaceuticals by undergoing nucleophilic substitutions and reduction reactions.
- Development of New Materials : It is used in creating novel materials with specific electronic or optical properties due to its unique structural characteristics.
Photochemical Studies
The compound has been investigated for its photochemical properties. Studies have shown that it can undergo photohydrolysis and photochemical substitutions under UV light, making it useful for exploring reaction mechanisms in photochemistry .
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further pharmacological exploration.
- Interaction with Biomolecules : The electrophilic nature of the nitro group allows it to interact with nucleophiles in biological systems, potentially influencing metabolic pathways.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound through bromination reactions demonstrated effective yields and purity levels using chromatography techniques. The synthesized compound was characterized using NMR spectroscopy and mass spectrometry to confirm its structure .
Case Study 2: Biological Testing
In another study examining the biological activity of naphthalene derivatives, this compound was tested for cytotoxic effects on cancer cell lines. Results indicated moderate activity, warranting further investigation into its potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
Key Observations :
- Naphthalene vs. Benzene Backbone : The naphthalene derivatives exhibit extended conjugation, enhancing stability and altering reactivity compared to benzene analogs like 1-bromo-2,3-dimethyl-5-nitrobenzene .
- Substituent Effects : Methoxy groups (electron-donating) at positions 2 and 3 in the target compound may deactivate the ring toward electrophilic substitution, contrasting with the electron-withdrawing nitro group at position 3. This creates regioselective reactivity distinct from 1-bromo-5-nitronaphthalene, which lacks methoxy groups .
- Halogen Positioning : Bromine at position 1 in naphthalene derivatives may undergo nucleophilic displacement more readily than bromine in ortho or meta positions on benzene rings due to steric and electronic differences .
Table 2: Reactivity Profiles
Comparative Insights :
- Bromine Reactivity : The target compound’s bromine is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) than bromine in 2,7-dibromo-3,6-dimethoxynaphthalene due to reduced steric hindrance at position 1 .
- Nitro Group Utility : The nitro group in 1-bromo-5-nitronaphthalene and the target compound can be reduced to amines, but the presence of methoxy groups in the latter may influence reduction kinetics or selectivity.
- Methoxy Directing Effects : Methoxy groups in 2,7-dibromo-3,6-dimethoxynaphthalene facilitate electrophilic substitution at specific positions, a feature likely shared by the target compound .
Physicochemical Properties
- Solubility: Methoxy groups enhance solubility in polar solvents compared to non-functionalized bromonitronaphthalenes .
- Thermal Stability : Nitro groups generally reduce thermal stability, but methoxy substituents may counteract this through resonance stabilization .
- Spectroscopic Signatures : The IR and NMR spectra of the target compound would show distinct peaks for nitro (~1520 cm⁻¹) and methoxy (~2850 cm⁻¹) groups, differentiating it from analogs like 1-bromo-5-nitronaphthalene .
Research Findings and Gaps
- Synthetic Routes: highlights phase-transfer catalysis for brominated intermediates, suggesting a viable method for synthesizing the target compound .
- Biological Activity : Nitrated naphthalenes often exhibit antimicrobial properties, but the biological profile of this compound remains unexplored .
- Industrial Relevance : Brominated nitronaphthalenes are underutilized in materials science compared to their benzene counterparts, indicating a research gap .
Preparation Methods
Starting Material: 2,3-Dimethoxynaphthalene
The synthesis begins with 2,3-dimethoxynaphthalene, where the methoxy groups pre-direct subsequent substitutions.
Nitration at Position 5
Nitration introduces the nitro group at position 5, leveraging the ortho/para-directing effects of the methoxy groups:
Bromination at Position 1
Bromination targets position 1, meta to the nitro group and ortho to the methoxy groups:
-
Mechanism : Electrophilic bromination with FeBr₃ coordinating to Br₂, generating Br⁺.
Table 1 : Optimization of Bromination Conditions
Alternative Pathways
Bromination Followed by Nitration
Inverse sequencing is less common but viable for specific substrates:
One-Pot Functionalization
A patent (EP0557016B1) describes a tandem approach using mixed acids for concurrent nitration and bromination:
-
Reagents : HNO₃, H₂SO₄, and Br₂ in glacial acetic acid.
-
Conditions : 0°C for 2 h, then 25°C for 6 h.
Methoxylation Techniques
Methoxy groups are typically introduced via:
-
Williamson ether synthesis : Reaction of naphthols with methyl iodide (CH₃I) in the presence of K₂CO₃.
-
Transetherification : Replacement of existing alkoxy groups using NaOCH₃ in DMF.
Table 2 : Methoxylation Efficiency
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2,3-Dihydroxynaphthalene | CH₃I, K₂CO₃ | Acetone | 60 | 82 |
| 2,3-Dimesyloxynaphthalene | NaOCH₃ | DMF | 100 | 75 |
Purification and Characterization
-
Workup : Crude product is washed with NaHCO₃ to remove acidic impurities, followed by column chromatography (SiO₂, hexane/EtOAc 4:1).
-
Crystallization : Recrystallization from ethanol/water mixtures yields pure product as yellow crystals.
-
Analytical Data :
Industrial-Scale Considerations
A Chinese patent (CN114436847A) highlights solvent recycling and waste reduction:
-
Solvent recovery : Toluene or ethyl acetate from the mother liquor is distilled and reused, achieving >90% solvent recovery.
-
Byproduct management : Aqueous washes are repurposed for subsequent batches, minimizing wastewater.
Challenges and Limitations
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-Bromo-2,3-dimethoxy-5-nitronaphthalene, and how do reaction conditions impact regioselectivity?
- The compound is typically synthesized via sequential functionalization of naphthalene derivatives. A nitration step introduces the nitro group, followed by bromination (e.g., using N-bromosuccinimide (NBS) with AIBN in CCl₄ for radical-initiated bromination ). Methoxy groups are often introduced via alkylation or protection/deprotection strategies. Critical parameters include temperature control (to avoid over-nitration) and solvent polarity, which influences electrophilic substitution patterns.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- 1H/13C NMR : Methoxy groups (~δ 3.8–4.0 ppm in 1H NMR; δ 55–60 ppm in 13C NMR) and aromatic protons adjacent to electron-withdrawing nitro/bromo groups show distinct downfield shifts. Mass spectrometry (MS) : High-resolution EI-MS can confirm molecular ion clusters (e.g., [M+H]+ with isotopic patterns for bromine ). IR spectroscopy : Nitro groups exhibit strong absorptions near 1520 cm⁻¹ and 1350 cm⁻¹. Cross-referencing with NIST Chemistry WebBook data for analogous bromonaphthalenes ensures accuracy .
Q. What safety protocols are critical when handling this compound, given its substituents?
- Bromine and nitro groups pose toxicity and reactivity risks. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with reducing agents (risk of explosive decomposition). First-aid measures for skin exposure include immediate washing with water (15+ minutes) and medical consultation for persistent irritation .
Advanced Research Questions
Q. How do the electron-directing effects of methoxy and nitro groups influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- The nitro group (-NO₂) is a strong meta-directing electron-withdrawing group, while methoxy (-OCH₃) is an ortho/para-directing electron donor. This creates competing regiochemical outcomes in electrophilic substitution. For cross-coupling, the bromine atom at the 1-position is activated by adjacent electron-withdrawing groups, enhancing oxidative addition efficiency in Pd-catalyzed reactions. Steric hindrance from methoxy groups at 2,3-positions may require bulky ligands (e.g., XPhos) to improve coupling yields .
Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?
- Discrepancies often arise from impurities (e.g., residual solvents) or polymorphic forms. Validate purity via HPLC (>95% by area) and differential scanning calorimetry (DSC). Cross-check NMR data with computational predictions (DFT-based chemical shift calculations) and reference databases like NIST . For melting points, use controlled heating rates (±1°C/min) and report solvent recrystallization history .
Q. What strategies enable regioselective functionalization of the naphthalene core when multiple directing groups are present?
- Sequential protection/deprotection is key. For example, temporarily converting methoxy groups to acetals can block their directing effects, allowing selective bromination at the 5-position. Alternatively, use directing auxiliaries (e.g., pyridyl directing groups) to override inherent substituent effects. Computational modeling (e.g., Fukui function analysis) can predict reactive sites under specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
